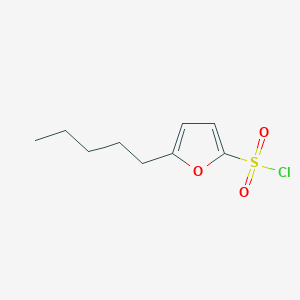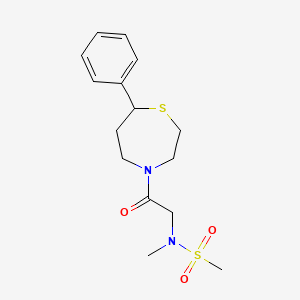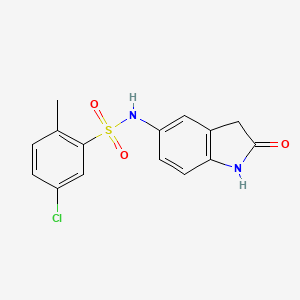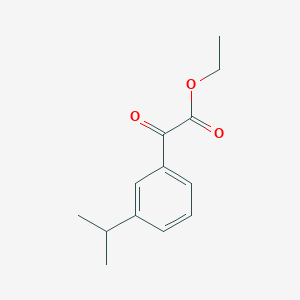
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, also known as DMPIU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMPIU is a urea derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. This compound also inhibits the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. This compound has also been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. Additionally, this compound has been shown to inhibit the replication of viruses by interfering with viral entry and replication.
Advantages and Limitations for Lab Experiments
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been extensively studied, and its properties and mechanisms of action are well understood. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which can limit its use in cell culture experiments.
Future Directions
There are several future directions for the research on 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea. One potential direction is the development of this compound analogs with improved properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on cellular processes. Overall, this compound has significant potential for the development of new therapeutic agents and warrants further investigation.
Synthesis Methods
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea involves the condensation of 2,3-dimethoxyaniline with 1-ethyl-2-oxoindoline-5-carboxylic acid followed by the reaction of the resulting intermediate with phosgene and urea. The final product is obtained after purification through recrystallization. The synthesis method has been optimized to improve the yield and purity of this compound.
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-4-22-15-9-8-13(10-12(15)11-17(22)23)20-19(24)21-14-6-5-7-16(25-2)18(14)26-3/h5-10H,4,11H2,1-3H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXOCNUBNCGUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B3006730.png)

![Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B3006732.png)

![4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde](/img/structure/B3006734.png)





![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006747.png)